2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
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Overview
Description
2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Mechanism of Action
Target of Action
Similar compounds have been reported to show anticancer activities against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, contributing to their broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit anticancer activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyridazine rings, followed by their functionalization to introduce the carboxamido group. The final step involves the coupling of these intermediates with the thiazole ring under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioamide derivatives .
Scientific Research Applications
2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential biological activity.
Industry: Utilized in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate: Shares a similar core structure but differs in the substituents attached to the heterocyclic rings.
N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Another related compound with variations in the functional groups.
Uniqueness
2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its combination of pyrazole, pyridazine, and thiazole rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S/c1-9-12(14(24)21(2)3)25-15(17-9)18-13(23)10-5-6-11(20-19-10)22-8-4-7-16-22/h4-8H,1-3H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANWTRGQGZYZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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